molecular formula C8H8Br2O B1618237 2,5-Dibromo-3-methylanisole CAS No. 67990-30-1

2,5-Dibromo-3-methylanisole

Cat. No.: B1618237
CAS No.: 67990-30-1
M. Wt: 279.96 g/mol
InChI Key: KAZLSZRLSZFBIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dibromo-3-methylanisole is an organic compound with the molecular formula C8H8Br2O It is a derivative of benzene, where two bromine atoms, one methoxy group, and one methyl group are substituted at specific positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3-methylanisole typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-methoxy-3-methylbenzene (m-methoxytoluene) using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3-methylanisole undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where electrophiles replace one of the substituents on the benzene ring.

    Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2).

    Oxidation and Reduction: The methoxy and methyl groups can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert them to alcohols or alkanes.

Common Reagents and Conditions

    Bromination: Bromine (Br2) with a catalyst like Fe or AlBr3.

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2,5-Dibromo-3-methylanisole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-methylanisole involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, while the methoxy and methyl groups can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity with other molecules, affecting its overall chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-methoxy-3-methyl-: Lacks the bromine substituents, making it less reactive in halogenation reactions.

    Benzene, 1,5-dibromo-3-methoxy-2-methyl-: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

    Benzene, 2,4-dibromo-1-methoxy-3-methyl-: Another isomer with different bromine positions, affecting its chemical properties.

Uniqueness

2,5-Dibromo-3-methylanisole is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. The presence of both bromine atoms and methoxy group enhances its versatility in various chemical reactions and research applications.

Properties

CAS No.

67990-30-1

Molecular Formula

C8H8Br2O

Molecular Weight

279.96 g/mol

IUPAC Name

2,5-dibromo-1-methoxy-3-methylbenzene

InChI

InChI=1S/C8H8Br2O/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3

InChI Key

KAZLSZRLSZFBIF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1Br)OC)Br

Canonical SMILES

CC1=CC(=CC(=C1Br)OC)Br

67990-30-1

Origin of Product

United States

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